molecular formula C11H15NO3 B1638489 2-amino-3-(3-ethoxyphenyl)propanoic Acid CAS No. 174732-61-7

2-amino-3-(3-ethoxyphenyl)propanoic Acid

Cat. No. B1638489
M. Wt: 209.24 g/mol
InChI Key: SEYVYCRBBASCRX-UHFFFAOYSA-N
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Description

“2-amino-3-(3-ethoxyphenyl)propanoic Acid” is a compound with the molecular weight of 209.24 . It is also known as 3-amino-3-(3-ethoxyphenyl)propanoic acid . The IUPAC name for this compound is 3-(3-ethoxyphenyl)-beta-alanine .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, and others were not found in the sources I accessed.

Scientific Research Applications

Molecular Interactions

2-Amino-3-(3-ethoxyphenyl)propanoic acid and similar compounds demonstrate intriguing molecular interactions. For instance, ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate shows rare N⋯π interactions, forming zigzag double-ribbons through hydrogen bonding (Zhang, Wu, & Zhang, 2011).

Synthetic Pathways

The compound has been used in the synthesis of complex molecules. A relevant example is the synthesis of GW710936X, a potent PPARγ agonist, using a copper(I) catalyzed N-arylation as a key step (Reynolds & Hermitage, 2001).

Chemical Modification and Applications

Racemic 2-amino-3-(heteroaryl)propanoic acids, often with a furan or thiophene nucleus, have been synthesized and modified for various applications. This includes the formation of 2-(formylamino)-3-(heteroaryl)propanoic acids with potential applications in material science and biology (Kitagawa, Khandmaa, Fukumoto, & Asada, 2004).

Structural Analysis

The compound's derivatives have been structurally investigated, revealing intricate intermolecular interactions crucial for various chemical and physical properties. For example, (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid demonstrates significant stability due to these interactions (Venkatesan et al., 2016).

Use in Green Chemistry

3-(4-Hydroxyphenyl)propanoic acid, a closely related compound, has been explored as a renewable building block in green chemistry, particularly in the synthesis of polybenzoxazine, indicating the potential for eco-friendly applications (Trejo-Machin et al., 2017).

Biomedical Applications

Derivatives of 2-amino-3-(3-ethoxyphenyl)propanoic acid have been modified for potential medical applications. For example, radiation-induced poly vinyl alcohol/acrylic acid hydrogels modified with 2-amino-3-(4-hydroxyphenyl) propanoic acid showed enhanced thermal stability and promising biological activities, which could be beneficial in medical fields (Aly & El-Mohdy, 2015).

properties

IUPAC Name

2-amino-3-(3-ethoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-2-15-9-5-3-4-8(6-9)7-10(12)11(13)14/h3-6,10H,2,7,12H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEYVYCRBBASCRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901314980
Record name 3-Ethoxyphenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901314980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-3-(3-ethoxyphenyl)propanoic Acid

CAS RN

174732-61-7
Record name 3-Ethoxyphenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=174732-61-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethoxyphenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901314980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Tuley - 2015 - oaktrust.library.tamu.edu
The chemical modification of proteins has been a longstanding interest in the scientific community. In addition to the natural modifications necessary for life to function, unnatural …
Number of citations: 2 oaktrust.library.tamu.edu

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